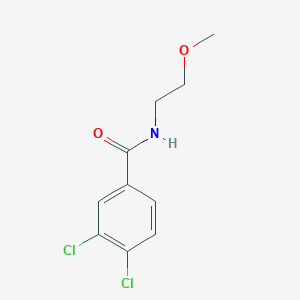![molecular formula C23H23NO B5231928 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole, also known as DMPP-Cz, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). DMPP-Cz is a carbazole-based small molecule that exhibits high thermal stability, good solubility, and excellent photoluminescence properties.
Aplicaciones Científicas De Investigación
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole has been extensively studied for its potential applications in optoelectronic devices, particularly OLEDs. It has been shown to exhibit excellent electroluminescence properties, such as high efficiency and brightness, making it a promising candidate for use in displays and lighting. Additionally, 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole has been investigated for its potential use in organic photovoltaics (OPVs) and field-effect transistors (FETs).
Mecanismo De Acción
The mechanism of action of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole in optoelectronic devices involves the transfer of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon application of an external electric field. This process results in the emission of light, which can be tuned by modifying the molecular structure of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole. However, studies have shown that it exhibits low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications, such as bioimaging and drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is its excellent electroluminescence properties, making it a promising candidate for use in optoelectronic devices. Additionally, its high thermal stability and good solubility make it easy to handle and process. However, one of the limitations of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is its relatively low quantum yield, which may limit its performance in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole. One area of focus is the optimization of its molecular structure to improve its electroluminescence properties and increase its quantum yield. Additionally, there is a need to investigate its potential use in biomedical applications, such as bioimaging and drug delivery. Finally, further research is needed to explore its potential use in other optoelectronic devices, such as OPVs and FETs.
Conclusion:
In conclusion, 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is a promising organic compound that has gained significant attention for its potential applications in optoelectronic devices, such as OLEDs. Its excellent electroluminescence properties, high thermal stability, and good solubility make it a promising candidate for use in displays and lighting. Additionally, its low toxicity and biocompatibility make it a potential candidate for use in biomedical applications. Further research is needed to optimize its molecular structure and explore its potential use in other optoelectronic devices and biomedical applications.
Métodos De Síntesis
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole can be synthesized through a multistep process involving the reaction of carbazole with 2,4-dimethylphenol, followed by the addition of propyl bromide. The final product is obtained through purification and characterization using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Propiedades
IUPAC Name |
9-[3-(2,4-dimethylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17-12-13-23(18(2)16-17)25-15-7-14-24-21-10-5-3-8-19(21)20-9-4-6-11-22(20)24/h3-6,8-13,16H,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLGYVSRBYMKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(2,4-Dimethylphenoxy)propyl]carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)
![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)

![2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5231884.png)

![ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride](/img/structure/B5231902.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)
![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5231923.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)